molecular formula C7H10F3N3O B15275302 [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol

[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B15275302
M. Wt: 209.17 g/mol
InChI Key: LNQOCYWJCNPOIQ-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that features a trifluoromethyl group and a triazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making it a valuable component in drug design .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with improved properties such as increased resistance to degradation and enhanced performance .

Mechanism of Action

The mechanism of action of [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins, while the triazole ring can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]ethanol
  • [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]propanol

Uniqueness

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H10F3N3O

Molecular Weight

209.17 g/mol

IUPAC Name

[1-propan-2-yl-5-(trifluoromethyl)triazol-4-yl]methanol

InChI

InChI=1S/C7H10F3N3O/c1-4(2)13-6(7(8,9)10)5(3-14)11-12-13/h4,14H,3H2,1-2H3

InChI Key

LNQOCYWJCNPOIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)CO)C(F)(F)F

Origin of Product

United States

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